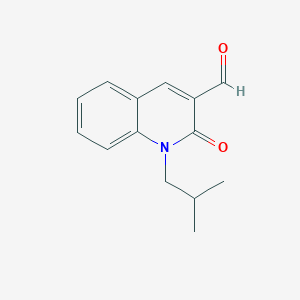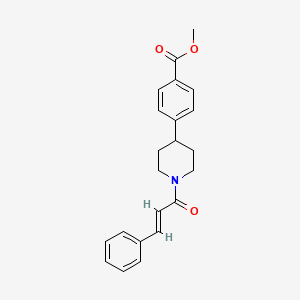
1-イソブチル-2-オキソ-1,2-ジヒドロキノリン-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an isobutyl group, a keto group, and an aldehyde group attached to a dihydroquinoline ring.
科学的研究の応用
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced nerve impulse transmission .
Result of Action
The molecular effect of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this results in enhanced nerve impulse transmission, which can have various effects depending on the specific neurons involved .
Action Environment
The action, efficacy, and stability of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to AChE . .
生化学分析
Biochemical Properties
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit the acetylcholinesterase enzyme, which plays a crucial role in nerve impulse transmission . The nature of these interactions is likely dependent on the specific structure and properties of the compound .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For example, it has been found to exhibit cytotoxicity against certain cell lines, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is complex and multifaceted. It is known to bind with DNA, potentially inhibiting DNA replication of fast-growing malignant cells . Additionally, it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can vary with different dosages in animal models . For instance, it has shown better recovery from scopolamine-induced dementia than that of donepezil in a zebrafish model
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of isobutylamine with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient production with minimal waste .
化学反応の分析
Types of Reactions
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Introduction of different substituents at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
類似化合物との比較
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their inhibitory activity against acetylcholinesterase.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones: Studied for their coordination behavior and biological activity.
Uniqueness
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its specific isobutyl substitution, which imparts unique steric and electronic properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(2)8-15-13-6-4-3-5-11(13)7-12(9-16)14(15)17/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXUYBQJKXQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C=C(C1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2393325.png)
![2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2393327.png)


![(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2393334.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)


![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)
![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)

